molecular formula C9H14O2S B13455857 4-(Prop-2-en-1-yl)thiane-4-carboxylic acid

4-(Prop-2-en-1-yl)thiane-4-carboxylic acid

Cat. No.: B13455857
M. Wt: 186.27 g/mol
InChI Key: DZLGIDILYHZIHA-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)thiane-4-carboxylic acid is an organic compound that features a thiane ring substituted with a prop-2-en-1-yl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yl)thiane-4-carboxylic acid typically involves the alkylation of thiane with prop-2-en-1-yl halide followed by carboxylation. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yl)thiane-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to activate the prop-2-en-1-yl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Prop-2-en-1-yl)thiane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in having a prop-2-yn-1-yl group but differs in the core structure and functional groups.

    tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Shares the prop-2-ynyl group but has a different ring structure and functional groups.

Uniqueness

4-(Prop-2-en-1-yl)thiane-4-carboxylic acid is unique due to its thiane ring structure combined with a prop-2-en-1-yl group and a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

4-prop-2-enylthiane-4-carboxylic acid

InChI

InChI=1S/C9H14O2S/c1-2-3-9(8(10)11)4-6-12-7-5-9/h2H,1,3-7H2,(H,10,11)

InChI Key

DZLGIDILYHZIHA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCSCC1)C(=O)O

Origin of Product

United States

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